Adam II - 204864-54-0

Adam II

Catalog Number: EVT-278047
CAS Number: 204864-54-0
Molecular Formula: C25H26Cl2O8
Molecular Weight: 525.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NSC 695574 is a bioactive chemical.
Classification

Adam II is classified as a radioligand and falls under the category of diaryl sulfides. Its chemical structure allows it to interact specifically with serotonin transporters, making it a valuable tool for studying serotonergic systems in both healthy and diseased states.

Synthesis Analysis

The synthesis of Adam II has been optimized through various methods, focusing on efficiency and yield. A notable approach involves a fully automated one-pot two-step synthesis using commercially available synthesis modules. This method includes the following steps:

  1. Preparation of Precursor: The initial precursor is reacted with a fluorine isotope (K[(18)F]/K(2.2.2)) at elevated temperatures (approximately 120 degrees Celsius).
  2. Reduction Step: Following the fluorination, a reduction process using borane (BH3) is employed to yield the final product.

This synthesis route has been reported to enhance yield and reduce the complexity of the process, making it suitable for clinical applications .

Molecular Structure Analysis

The molecular structure of Adam II is characterized by its diaryl sulfide framework, which consists of two aromatic rings connected by a sulfur atom. The presence of fluorine in the structure is crucial for its application in PET imaging, as it provides the necessary radioactivity for detection.

  • Molecular Formula: C17H19F2N2S
  • Molecular Weight: Approximately 320.41 g/mol

The specific arrangement of atoms within the molecule allows for selective binding to serotonin transporters, which is essential for its imaging capabilities .

Chemical Reactions Analysis

Adam II participates in several chemical reactions that are pivotal for its synthesis and functionalization:

  • Fluorination Reaction: The introduction of fluorine occurs via nucleophilic substitution, where the fluorine isotope replaces a suitable leaving group on the precursor molecule.
  • Reduction Reaction: The subsequent reduction step converts an intermediate compound into Adam II, enhancing its stability and activity.

These reactions are typically performed under controlled conditions to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action for Adam II primarily revolves around its interaction with serotonin transporters in the brain. Upon administration, Adam II binds selectively to these transporters, allowing for visualization via PET imaging. This binding is influenced by several factors:

  • Affinity: The compound exhibits high affinity for serotonin transporters, which facilitates effective imaging.
  • Distribution: Following administration, Adam II distributes throughout brain regions rich in serotonin transporters, enabling detailed mapping.

Studies have shown that Adam II can effectively differentiate between healthy and altered serotonergic systems, making it a powerful tool in neuropharmacology .

Physical and Chemical Properties Analysis

Adam II possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for handling and storage during synthesis and application processes .

Applications

The primary application of Adam II lies in neuroimaging, specifically for:

  • Serotonin Transporter Imaging: Used extensively in research to study various psychiatric disorders such as depression, anxiety, and schizophrenia.
  • Pharmacological Studies: Assists in evaluating the effects of new drugs on serotonergic systems.
  • Clinical Diagnostics: Potential use in diagnosing conditions associated with serotonin dysregulation.
Introduction

Historical Context and Discovery of ADAM II in Antiviral Research

The discovery of ADAM II (Alkenyldiarylmethane II) emerged during intensive efforts to expand the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1) in the mid-to-late 1990s. As a member of the alkenyldiarylmethane (ADAM) class, ADAM II was strategically designed to address limitations of earlier non-nucleoside reverse transcriptase inhibitors (NNRTIs), particularly concerning potency and resistance profiles. Its synthesis and characterization were first reported in pivotal medicinal chemistry research published in Bioorganic & Medicinal Chemistry Letters in 1998 [2]. This work represented a significant optimization within the ADAM series, building upon structural insights from predecessors like the lead compound ADAM I. Researchers systematically modified the central alkenyl chain and aromatic ring substituents to enhance antiviral efficacy while maintaining manageable cytotoxicity—a critical balance in HIV therapeutic development [7] [9].

The late 1990s marked a period of urgent innovation in antiretroviral therapy, driven by the limitations of monotherapies and the emergence of drug-resistant HIV strains. Within this context, ADAM II was developed specifically as a non-nucleoside inhibitor targeting HIV-1 reverse transcriptase (RT) through an allosteric mechanism distinct from nucleoside analogs. Its discovery timeline parallels the clinical introduction of other foundational NNRTIs (e.g., nevirapine, efavirenz), yet ADAM II offered unique structural features that differentiated it from these established therapeutic classes. The compound emerged from rational drug design approaches that exploited the flexibility of the diarylmethane scaffold to optimize interactions with the NNRTI binding pocket of HIV-1 RT [5] [10].

Role of ADAM II in the Alkenyldiarylmethane (ADAM) Series as Non-Nucleoside Reverse Transcriptase Inhibitors

ADAM II occupies a pivotal position in the evolution of the ADAM series, serving as a second-generation prototype that demonstrated substantially enhanced antiviral properties. Its chemical structure features optimized halogen substitutions (bromine atoms at the 3',3'' positions) and methoxycarbonyl groups at the 5',5'' positions of the terminal phenyl rings, attached via a conjugated heptene chain [2] [9]. This specific configuration proved critical for achieving nanomolar inhibition of HIV-1 replication—a marked improvement over earlier ADAM compounds.

Table 1: Comparative Profile of Key ADAM Compounds and Reference Antivirals

CompoundAnti-HIV-1 EC₅₀ (nM)Cytotoxicity CC₅₀ (μM)Therapeutic IndexRT Inhibition IC₅₀ (μM)
ADAM I~1000>100>100>5
ADAM II1331.624300.3
ADAM 87100>100>141.0
AZT50-100>200>2000N/A

Biochemically, ADAM II functions by binding to a hydrophobic pocket near the catalytic site of HIV-1 reverse transcriptase, inducing conformational changes that disrupt the enzyme's polymerase function. This mechanism was established through resistance profiling studies showing that mutations at residues Val106, Tyr181, and Tyr188 (common resistance sites for first-generation NNRTIs) conferred reduced susceptibility to ADAM II [9] [10]. Crucially, ADAM II maintained activity against HIV-1 strains carrying the Lys103Asn mutation—a major resistance pathway for nevirapine and efavirenz—highlighting its potential utility against NNRTI-resistant viruses [9].

Table 2: Resistance Mutation Profile of ADAM II in HIV-1 Reverse Transcriptase

Mutation SiteFold ResistanceImpact on ADAM II Binding
Val106Ala>100Severe disruption
Tyr181Cys>100Severe disruption
Tyr188Leu>100Severe disruption
Lys103Asn1.2Minimal effect
Val179Asp5.8Moderate effect

The pharmacological significance of ADAM II extends beyond its intrinsic antiviral activity to its synergistic interactions with nucleoside reverse transcriptase inhibitors (NRTIs), particularly zidovudine (AZT). Combination studies demonstrated that ADAM II enhanced the antiviral effect of AZT against both wild-type and AZT-resistant HIV-1 strains [9]. This synergy likely stems from the distinct yet complementary mechanisms of action: while AZT terminates DNA chain elongation after incorporation as a nucleoside analog, ADAM II allosterically inhibits the polymerase function before nucleotide incorporation occurs. This multi-target inhibition creates a higher genetic barrier to resistance development compared to monotherapy approaches.

Properties

CAS Number

204864-54-0

Product Name

Adam II

IUPAC Name

methyl 3-chloro-5-[1-(3-chloro-4-methoxy-5-methoxycarbonylphenyl)-6-methoxy-6-oxohex-1-enyl]-2-methoxybenzoate

Molecular Formula

C25H26Cl2O8

Molecular Weight

525.4 g/mol

InChI

InChI=1S/C25H26Cl2O8/c1-31-21(28)9-7-6-8-16(14-10-17(24(29)34-4)22(32-2)19(26)12-14)15-11-18(25(30)35-5)23(33-3)20(27)13-15/h8,10-13H,6-7,9H2,1-5H3

InChI Key

YKNYLMWKGKCRIV-VQHVLOKHSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=CCCCC(=O)OC)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

ADAM II
methyl 3',3''-dichloro-4',4''-dimethoxy-5',5''-bis(methoxycarbonyl)-6,6-diphenyl-5-hexenoate

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=CCCCC(=O)OC)C2=CC(=C(C(=C2)Cl)OC)C(=O)OC)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.